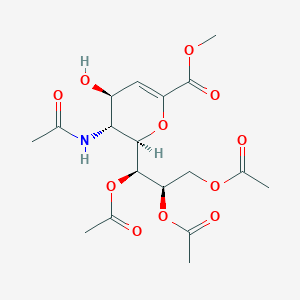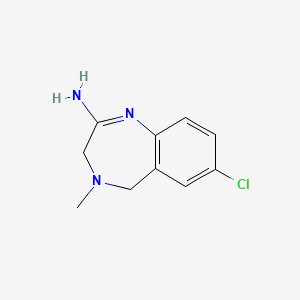![molecular formula C9H7F3N2 B11827405 4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Méthyl-6-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine est un composé hétérocyclique caractérisé par un cycle pyridine fusionné à un cycle pyrrole. La présence d'un groupe trifluorométhyle et d'un groupe méthyle sur le cycle pyridine confère à ce composé des propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 4-Méthyl-6-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine peut être réalisée par plusieurs méthodes. Une approche courante implique la construction du cycle pyridine à partir d'un bloc de construction contenant un groupe trifluorométhyle. Cela peut être réalisé en utilisant du cuivre trifluorométhyle, qui subit des réactions de substitution avec les bromo- et iodopyridines . Une autre méthode implique la chloration/fluoration simultanée en phase vapeur à haute température (>300°C) avec des catalyseurs à base de métaux de transition tels que le fluorure de fer .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation sont courantes dans les milieux industriels pour obtenir la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Méthyl-6-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Cuivre trifluorométhyle pour les réactions de substitution nucléophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyridine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle pyridine.
Applications de recherche scientifique
La 4-Méthyl-6-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Investigée pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes et antifongiques.
Mécanisme d'action
Le mécanisme d'action de la 4-Méthyl-6-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de diffuser facilement dans les cellules et d'interagir avec des cibles intracellulaires. Le cycle pyridine peut participer à des liaisons hydrogène et à des interactions π-π avec des macromolécules biologiques, influençant ainsi leur fonction et leur activité .
Applications De Recherche Scientifique
4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluoro-4-(trifluorométhyl)pyridine : Une autre pyridine substituée par un trifluorométhyle avec des propriétés chimiques similaires.
Quinoléines fluorées : Composés comportant un système cyclique quinoléine et des substituants fluorés, connus pour leur activité biologique.
Unicité
La 4-Méthyl-6-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine est unique en raison de la combinaison de ses groupes trifluorométhyle et méthyle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H7F3N2 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
4-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7F3N2/c1-5-4-7(9(10,11)12)14-8-6(5)2-3-13-8/h2-4H,1H3,(H,13,14) |
Clé InChI |
UDDMDAIHEZVEIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CN2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)

![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)




![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)

![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)
